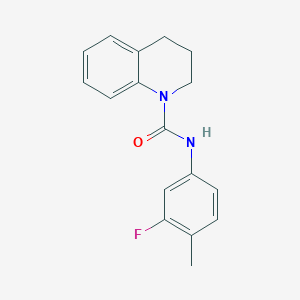![molecular formula C18H18ClF3N2O B4284439 N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[1-(4-ethylphenyl)ethyl]urea](/img/structure/B4284439.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[1-(4-ethylphenyl)ethyl]urea
Übersicht
Beschreibung
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[1-(4-ethylphenyl)ethyl]urea, commonly known as Diuron, is a herbicide that is widely used in agriculture and forestry to control the growth of weeds. It was first introduced in the 1950s and has since become an important tool for farmers and foresters to maintain crop yields and prevent the spread of invasive species. In
Wirkmechanismus
Diuron works by inhibiting photosynthesis in plants, which prevents them from producing energy and ultimately leads to their death. It does this by binding to a specific protein complex in the chloroplasts of plant cells, known as photosystem II. This protein complex is responsible for capturing light energy and converting it into chemical energy, which is used to power the plant's metabolic processes. By disrupting this process, Diuron effectively starves the plant of energy and causes it to die.
Biochemical and Physiological Effects:
In addition to its effects on plants, Diuron can also have biochemical and physiological effects on non-target organisms. Studies have shown that Diuron can accumulate in the tissues of fish and other aquatic organisms, potentially leading to toxicity and reproductive harm. It can also have negative effects on soil microorganisms, which play a crucial role in nutrient cycling and soil health. More research is needed to fully understand the potential impacts of Diuron on non-target organisms.
Vorteile Und Einschränkungen Für Laborexperimente
Diuron is a widely used herbicide that has been extensively studied in laboratory experiments. Its mechanism of action is well understood, making it a useful tool for studying plant physiology and photosynthesis. However, its effects on non-target organisms and potential environmental impact must be carefully considered when conducting experiments. Researchers must also take into account the potential for contamination of soil and water samples with Diuron residues.
Zukünftige Richtungen
There are several areas of future research that could help to better understand the potential impacts of Diuron on ecosystems and non-target organisms. One area of focus could be on the development of alternative herbicides that are less harmful to the environment. Another area could be on improving our understanding of the mechanisms of Diuron toxicity and how it interacts with different organisms. Finally, more research is needed to determine the long-term effects of Diuron exposure on ecosystems and the potential for bioaccumulation in food chains.
Wissenschaftliche Forschungsanwendungen
Diuron has been the subject of numerous scientific studies due to its widespread use and potential environmental impact. Research has focused on its effects on soil microorganisms, aquatic ecosystems, and plant growth. Some studies have shown that Diuron can have negative effects on non-target organisms, such as algae and fish, while others have found no significant impact. Scientists continue to study the long-term effects of Diuron exposure on ecosystems and the potential for bioaccumulation in food chains.
Eigenschaften
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-3-[1-(4-ethylphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF3N2O/c1-3-12-4-6-13(7-5-12)11(2)23-17(25)24-16-10-14(18(20,21)22)8-9-15(16)19/h4-11H,3H2,1-2H3,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBOWISFTDGJTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-chlorobenzyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4284360.png)
![4-(3-chlorobenzyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4284367.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(2,4-dichlorobenzyl)urea](/img/structure/B4284373.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[1-(4-isopropylphenyl)propyl]urea](/img/structure/B4284378.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-ethylpropyl)urea](/img/structure/B4284382.png)

![N-(3-chlorobenzyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4284395.png)
![N-(1-benzyl-4-piperidinyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4284396.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide](/img/structure/B4284408.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(5-methyl-2-pyridinyl)urea](/img/structure/B4284419.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2-pyridinyl)-1-piperazinecarboxamide](/img/structure/B4284420.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[3-(diethylamino)propyl]urea](/img/structure/B4284442.png)
